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Compound of Interest

Potassium (4-
Compound Name:
Methoxyphenyl)trifluoroborate

Cat. No.: B065874

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Potassium (4-
Methoxyphenyl)trifluoroborate. The information presented herein is compiled from peer-

reviewed crystallographic studies and is intended to serve as a comprehensive resource for
researchers in medicinal chemistry, materials science, and related fields.

Core Crystallographic Data

The crystal structure of Potassium (4-Methoxyphenyl)trifluoroborate, with the chemical
formula K+-C7H7BF30-, has been determined by single-crystal X-ray diffraction.[1][2][3] The
compound crystallizes as a molecular salt containing a para-substituted phenyltrifluoridoborate
anion.[1][2] The boron atom in the anion adopts a distorted tetrahedral BCF3 geometry.[1][2][3]

The following table summarizes the key crystallographic data for this compound.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b065874?utm_src=pdf-interest
https://www.benchchem.com/product/b065874?utm_src=pdf-body
https://www.benchchem.com/product/b065874?utm_src=pdf-body
https://www.benchchem.com/product/b065874?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4158529/
https://pubmed.ncbi.nlm.nih.gov/25249857/
https://abdn.elsevierpure.com/en/publications/crystal-structures-of-potassium-trifluorido4-methoxyphenylborate-/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4158529/
https://pubmed.ncbi.nlm.nih.gov/25249857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4158529/
https://pubmed.ncbi.nlm.nih.gov/25249857/
https://abdn.elsevierpure.com/en/publications/crystal-structures-of-potassium-trifluorido4-methoxyphenylborate-/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Parameter

Value

Crystal Data

Chemical Formula

K+-C7TH7BF30-

Formula Weight 214.03
Crystal System Orthorhombic
Space Group Pnma

a (A) 13.3569 (2)
b (A) 8.9046 (1)
c (A) 6.9113 (1)
a(°) 90

B () 90

y () 920

Volume (A3) 822.08 (2)
z 4

Data Collection

Radiation type Mo Ka
Wavelength (A) 0.71073
Temperature (K) 120
Refinement

R-factor (all reflections) 0.0279
wR-factor (all reflections) 0.0731

Experimental Protocols
Synthesis and Crystallization
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The synthesis of Potassium (4-Methoxyphenyl)trifluoroborate is achieved through the
reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).[4] While
the specific synthesis details for the analyzed crystal were not provided in the primary
crystallographic report, a general procedure for the preparation of potassium
organotrifluoroborates is well-established.[4]

General Synthetic Protocol:

e The arylboronic acid is dissolved in a suitable solvent, typically methanol or a mixture of
methanol and water.

o A saturated aqueous solution of potassium hydrogen fluoride (KHF2) is added to the boronic
acid solution.

o The reaction mixture is stirred at room temperature, leading to the precipitation of the
potassium aryltrifluoroborate salt.

e The resulting solid is collected by filtration, washed with a cold solvent, and dried.

Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from
a saturated solution of the compound.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves the following key steps:
o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in a stream of cold nitrogen gas (120 K) and exposed
to a monochromatic X-ray beam. Diffraction data are collected using a diffractometer
equipped with an area detector. The data collection strategy involves a series of scans to
cover a significant portion of the reciprocal space.

» Structure Solution and Refinement: The collected diffraction data are processed to yield a set
of structure factors. The crystal structure is then solved using direct methods and refined by
full-matrix least-squares on F2. Hydrogen atoms are typically placed in geometrically
calculated positions and refined using a riding model.
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Structural Commentary

The crystal structure of Potassium (4-Methoxyphenyl)trifluoroborate consists of K+ cations
and [C7H7BF30]- anions.[1] The asymmetric unit contains one cation and one anion.[1] In the
anion, the boron atom exhibits a distorted tetrahedral coordination geometry, bonded to three
fluorine atoms and one carbon atom of the phenyl ring.[1][2][3]

The potassium cation is coordinated by eight fluorine atoms from neighboring anions, forming
an irregular KF8 coordination polyhedron.[1][2] These polyhedra share faces and edges,
creating infinite layers in the (010) plane.[1][2] In this specific structure, the adjacent layers are
stacked in an AAA... fashion.[1][2]

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow from synthesis to the final determination
of the crystal structure.
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Workflow for Crystal Structure Determination
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Caption: A flowchart illustrating the key stages in determining the crystal structure of a
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b065874?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4158529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4158529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4158529/
https://pubmed.ncbi.nlm.nih.gov/25249857/
https://pubmed.ncbi.nlm.nih.gov/25249857/
https://abdn.elsevierpure.com/en/publications/crystal-structures-of-potassium-trifluorido4-methoxyphenylborate-/
https://pubs.acs.org/doi/10.1021/cr0509758
https://www.benchchem.com/product/b065874#crystal-structure-of-potassium-4-methoxyphenyl-trifluoroborate
https://www.benchchem.com/product/b065874#crystal-structure-of-potassium-4-methoxyphenyl-trifluoroborate
https://www.benchchem.com/product/b065874#crystal-structure-of-potassium-4-methoxyphenyl-trifluoroborate
https://www.benchchem.com/product/b065874#crystal-structure-of-potassium-4-methoxyphenyl-trifluoroborate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b065874?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

